

Nitrocyclobutane: A Scoping Guide for Advanced Materials Applications

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Compound of Interest

Compound Name: Nitrocyclobutane

Cat. No.: B1338332

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Abstract

This technical guide provides a comprehensive analysis of **nitrocyclobutane**, a strained, energetic molecule with significant, yet largely untapped, potential in materials science. We will delve into the synthesis, characterization, and theoretical applications of **nitrocyclobutane**, with a particular focus on its prospective roles as a high-energy-density material and as a versatile precursor for novel polymer systems. This document is intended for researchers, materials scientists, and professionals in drug development seeking to explore the frontiers of energetic and functional materials.

Introduction: The Promise of Strained Nitro-Aliphatics

Nitroalkanes are a well-established class of compounds in organic synthesis, prized for the versatile reactivity imparted by the electron-withdrawing nitro group.[1] This functional group not only activates adjacent carbon-hydrogen bonds for C-C bond formation but can also be transformed into a variety of other functionalities, such as amines and carbonyls.[1] When the nitro group is incorporated into a strained ring system like cyclobutane, the resulting molecule, **nitrocyclobutane** (C₄H₇NO₂), presents an intriguing combination of high ring strain energy and the energetic properties of the nitro functionality.[2] This unique convergence of properties suggests a promising future for **nitrocyclobutane** as a building block for advanced materials, particularly in the realms of energetic formulations and specialized polymers.

This guide will provide a detailed exploration of **nitrocyclobutane**, beginning with its fundamental chemical and physical properties, followed by a discussion of its synthesis. We will then transition to its potential applications, offering scientifically grounded hypotheses and proposed research directions.

Physicochemical & Spectroscopic Profile of Nitrocyclobutane

A thorough understanding of the intrinsic properties of **nitrocyclobutane** is paramount for its safe handling and effective utilization in materials science.

Physical and Chemical Properties

Nitrocyclobutane is a colorless to pale yellow liquid or solid with a molecular weight of 101.10 g/mol. [3][4][5] Its energetic nature makes it a compound of interest for explosives and propellants, and it is classified as a highly flammable liquid and vapor, necessitating careful handling and storage. [3][4]

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ NO ₂	[3][4][5]
Molecular Weight	101.10 g/mol	[4][5]
CAS Number	2625-41-4	[3][4][5]
Appearance	Colorless to pale yellow liquid or solid	[3]
Hazard Classification	Highly Flammable liquid and vapor (GHS)	[4][5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of **nitrocyclobutane**. While a comprehensive public database of its spectra is not readily available, we can predict its characteristic spectroscopic features based on the known properties of nitroalkanes and cyclobutane derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum is expected to be complex due to the puckered nature of the cyclobutane ring, leading to distinct signals for axial and equatorial protons.[6] The proton on the carbon bearing the nitro group (α -proton) is anticipated to resonate in the downfield region, typically between δ 4.0 and 4.5 ppm.[7]
 - ^{13}C NMR: The carbon atom attached to the nitro group is expected to be significantly deshielded, with a chemical shift in the range of δ 80-90 ppm. The other carbons of the cyclobutane ring would appear further upfield. Unsubstituted cyclobutane exhibits a resonance at approximately 22.4 ppm.[6][8]
- Infrared (IR) Spectroscopy: The IR spectrum of **nitrocyclobutane** will be dominated by the characteristic strong absorption bands of the nitro group.[9]
 - Asymmetric NO_2 stretch: A strong band is expected around 1550 cm^{-1} .[7]
 - Symmetric NO_2 stretch: Another strong band should appear near 1365 cm^{-1} .[7]
 - C-H stretches: Absorptions for the C-H bonds of the cyclobutane ring will be present in the $2800\text{-}3000\text{ cm}^{-1}$ region.[10]

Synthesis of Nitrocyclobutane: A Proposed Protocol

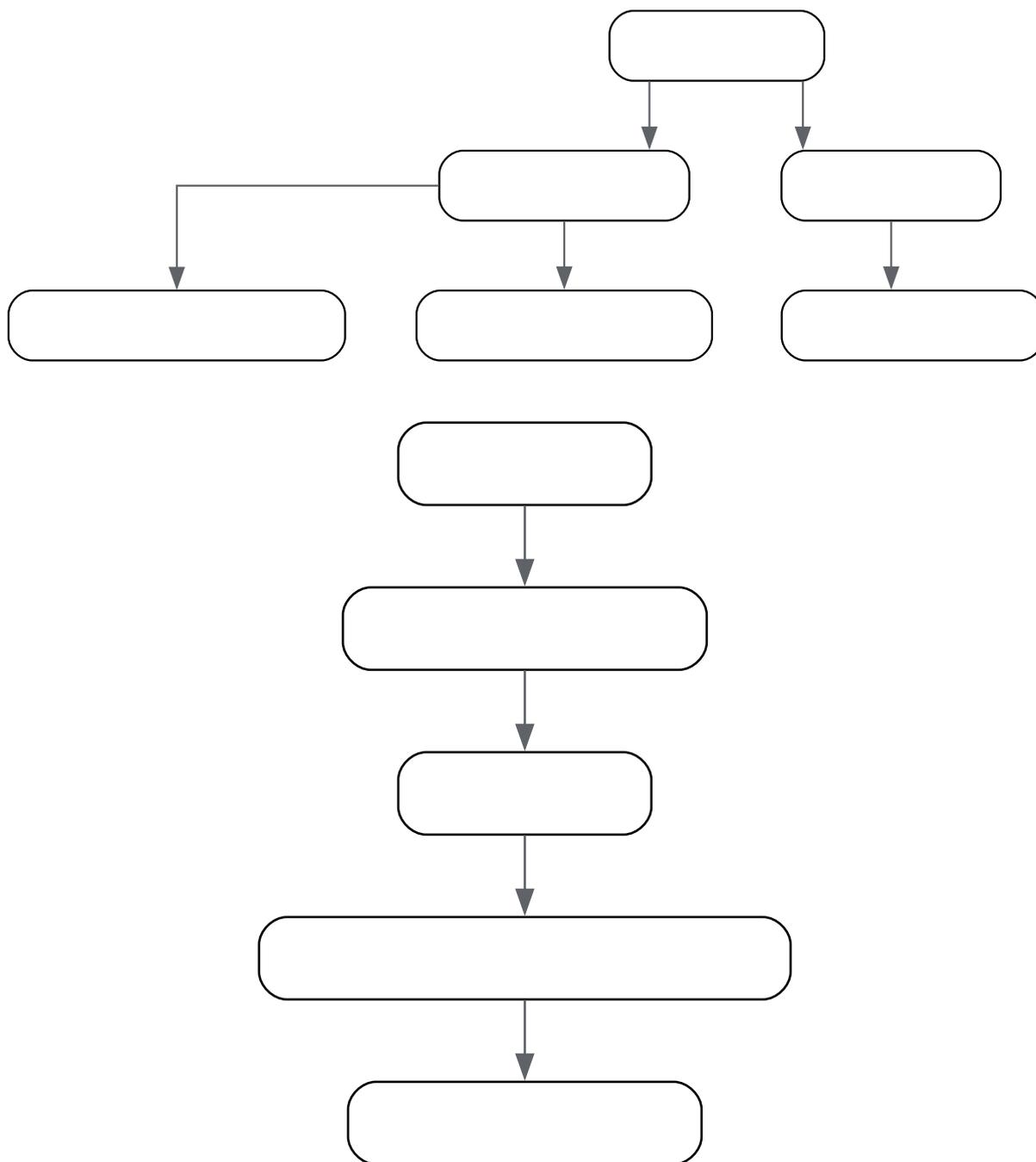
While various methods for the synthesis of nitroalkanes and cyclobutane derivatives exist, a detailed, optimized protocol for **nitrocyclobutane** is not widely published. Based on established organic chemistry principles, a viable and accessible synthetic route involves the nucleophilic substitution of a cyclobutyl halide with a nitrite salt.

Proposed Synthesis via Nucleophilic Substitution

This method, a variation of the Victor Meyer reaction, is a standard approach for the synthesis of primary nitroalkanes.[5][11]

Reaction Scheme:

Cyclobutyl bromide + Silver nitrite -> Nitrocyclobutane + Silver bromide



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